3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic amino acid derivative featuring a cyclopentyl group attached to the nitrogen atom of a β-amino acid backbone, which is further protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGPCFTQNTULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the alanine derivative is protected using the Fmoc group.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a substitution reaction.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes activation to form amides, a cornerstone reaction in peptide synthesis.
Reagents & Conditions
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Activation Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DCC (Dicyclohexylcarbodiimide), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Base : N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) in anhydrous DMF .
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Temperature : Room temperature (20–25°C) under inert atmosphere .
Mechanism
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Activation : The carboxylic acid reacts with HATU to form an active ester intermediate.
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Nucleophilic Attack : The amine (e.g., amino acid or peptide) attacks the electrophilic carbonyl, displacing the leaving group.
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Deprotonation : The base neutralizes byproducts (e.g., HOBt) to drive the reaction forward .
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions to expose the primary amine.
Reagents & Conditions
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Time : 10–30 minutes at room temperature.
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Monitoring : UV spectroscopy (λ = 301 nm for Fmoc cleavage byproducts).
Mechanism
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Base-Induced Elimination : Piperidine abstracts the β-proton, triggering a retro-Diels-Alder reaction to release CO₂ and the fluorenyl moiety.
Esterification
The carboxylic acid is esterified for solubility modulation or protection.
Reagents & Conditions
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Alcohol : Methanol, ethanol, or tert-butanol.
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Catalyst : HCl (gas) or H₂SO₄ in anhydrous conditions.
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Temperature : Reflux (60–80°C) for 4–12 hours.
Mechanism
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Acid-Catalyzed Nucleophilic Substitution : Protonation of the carbonyl oxygen enhances electrophilicity, allowing alcohol attack.
Oxidation and Reduction
Limited reactivity is observed due to steric hindrance from the cyclopentyl group.
Oxidation
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Reagents : KMnO₄ or CrO₃ in acidic media.
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Outcome : No significant oxidation of the cyclopentyl group reported; primary sites are the carboxylic acid or Fmoc moiety.
Reduction
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Reagents : LiAlH₄ or NaBH₄ (ineffective on carboxylic acid).
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Outcome : Reduction of the amide carbonyl is not observed under standard conditions.
Salt Formation
The carboxylic acid forms salts to improve crystallinity or solubility.
Common Counterions
Conditions
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Treatment with NaOH, KOH, or NH₄OH in aqueous/organic solvents.
Comparative Reaction Data
Key Research Findings
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Steric Effects : The cyclopentyl group reduces reaction rates in esterification and amidation compared to linear analogs .
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Orthogonal Protection : Fmoc deprotection is compatible with tert-butyl and benzyl groups, enabling complex syntheses .
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Substrate Specificity : The compound shows negligible interaction with cytochrome P450 enzymes, minimizing metabolic interference.
Scientific Research Applications
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a building block for creating more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amino group can interact with enzymes or other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aliphatic Substituents
(S)-3-Cyclopentyl-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-propionic Acid
- Molecular Formula: C₂₃H₂₅NO₄ .
- Molecular Weight : 379.45 g/mol.
- Key Features :
- Comparison : The stereospecificity of this compound may enhance binding specificity in peptide-based drug design compared to racemic mixtures.
3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic Acid
Analogues with Aromatic/Heterocyclic Substituents
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic Acid
- Molecular Formula : C₂₄H₂₀N₂O₆ .
- Molecular Weight : 432.43 g/mol.
- Comparison : The nitro group may reduce solubility in aqueous media compared to the cyclopentyl variant.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic Acid
Analogues with Functionalized Side Chains
3-(Fmoc-amino)-2-hydroxypropanoic Acid
- Molecular Formula: C₁₈H₁₇NO₅ .
- Molecular Weight : 327.33 g/mol.
- Key Features :
- Comparison : The hydroxyl group offers a site for further functionalization (e.g., glycosylation), unlike the cyclopentyl derivative.
3-[(3-{2-[2-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamoyl]propanoic Acid
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Steric Effects : Aliphatic substituents like cyclopentyl (C₅H₉) provide steric bulk, which can hinder undesired side reactions during peptide elongation .
- Solubility : Aromatic and heterocyclic groups (e.g., indole, nitrophenyl) reduce aqueous solubility but enhance interactions with biological targets .
- Functionalization : Hydroxyl and PEGylated derivatives are prioritized in drug delivery for their tunable solubility and biocompatibility .
Biological Activity
3-{Cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 2094186-05-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : (2R)-3-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.45 g/mol
- CAS Number : 2094186-05-5
The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl protective group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been noted that derivatives of fluorenylmethoxycarbonyl amino acids can inhibit various enzymes, which may include proteases involved in cancer progression.
- Cell Cycle Regulation : Studies suggest that compounds similar to this one may influence cell cycle checkpoints, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and immune responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Case Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated that 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers when treated with the compound. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent. -
Receptor Binding Studies :
Binding assays showed that the compound interacts with adrenergic receptors, which may explain its effects on cardiovascular parameters observed in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
